

UBX1325 (Foselutoclax): A Senolytic Approach for Diabetic Macular Edema

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Compound of Interest

Compound Name: AF-CX 1325

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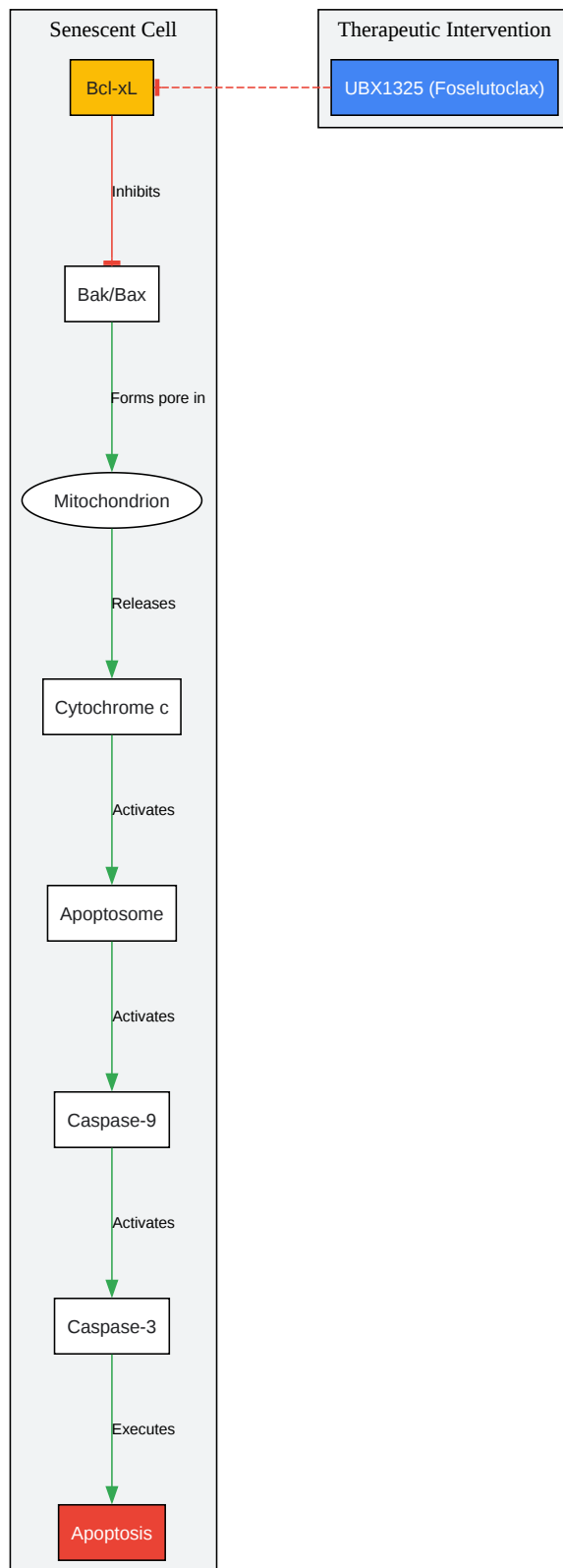
Executive Summary

UBX1325 (foselutoclax) is an investigational senolytic small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a member of the Bcl-2 family of apoptosis-regulating proteins. [1][2] By selectively inducing apoptosis in senescent cells, UBX1325 presents a novel therapeutic strategy for age-related eye diseases, particularly Diabetic Macular Edema (DME). [1] Preclinical and clinical studies have demonstrated its potential to not only improve visual acuity but also to modify the disease trajectory in patients with DME who have had suboptimal responses to standard-of-care anti-VEGF therapies. [1][3] This document provides a comprehensive overview of the therapeutic applications, mechanism of action, and clinical evaluation of UBX1325.

Mechanism of Action: Targeting Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that contributes to the pathology of many age-related diseases. In the context of DME, senescent cells accumulate in the retina, promoting chronic inflammation and vascular dysfunction. UBX1325 is designed to preferentially eliminate these senescent cells by inhibiting Bcl-xL, a pro-survival protein upon which these cells depend. [1] This targeted apoptosis of senescent cells is believed to restore a

more normal cellular microenvironment and alleviate the pathological processes underlying DME.



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Figure 1: UBX1325 Mechanism of Action

Clinical Development Program

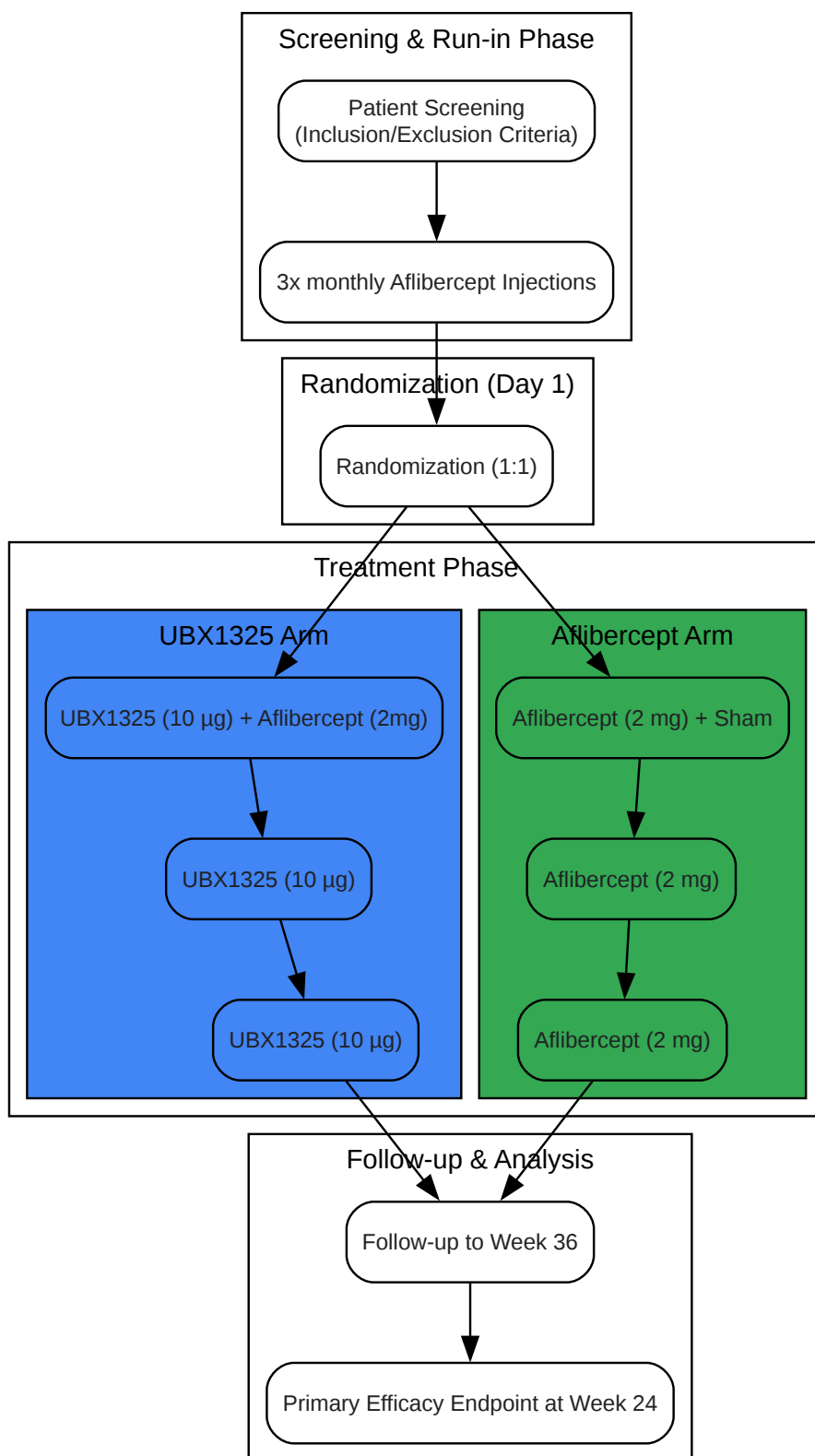
UBX1325 has been evaluated in several clinical trials for the treatment of DME. The following sections summarize the key findings and methodologies of these studies.

Phase 2b ASPIRE Study

The ASPIRE study was a prospective, multicenter, randomized, double-masked, active-controlled trial designed to assess the efficacy and safety of repeat intravitreal injections of UBX1325 compared to aflibercept in patients with DME.^{[3][4]}

Outcome Measure	Timepoint	UBX1325 (10 µg)	Aflibercept (2 mg)
Mean Change in BCVA (ETDRS letters) from Baseline	Week 24	>5 letters	Non-inferior
Week 36	>5 letters	Non-inferior	
Subjects with CST <400 microns at Baseline	Week 36	Superior Performance	-

Table 1: Summary of Efficacy Outcomes from the ASPIRE Phase 2b Study^[2]



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Figure 2: ASPIRE Phase 2b Study Workflow

Inclusion Criteria:

- Age ≥18 years.[\[5\]](#)
- Diagnosis of nonproliferative diabetic retinopathy and DME.[\[5\]](#)
- Center-involved DME with Central Subfield Thickness (CST) ≥325-900 μm.[\[5\]](#)
- Best Corrected Visual Acuity (BCVA) between 70 and 30 ETDRS letters (equivalent to 20/40 to 20/250 on the Snellen chart).[\[5\]](#)
- Active DME despite prior anti-VEGF treatment.[\[4\]](#)

Exclusion Criteria:

- Concurrent eye disease or structural damage, other than DME, that could compromise BCVA or prevent its improvement.[\[5\]](#)

Treatment Arms:

- UBX1325 Arm: Patients received intravitreal injections of 10 μg UBX1325 on Day 1, Week 8, and Week 16. An initial 2 mg dose of aflibercept was also administered on Day 1.[\[5\]](#)
- Aflibercept Arm: Patients received intravitreal injections of 2 mg aflibercept on Day 1, Week 8, and Week 16, with a sham procedure on Day 1.[\[5\]](#)

Primary Efficacy Outcomes:

- Change in BCVA from baseline.[\[2\]](#)
- Change in CST from baseline.[\[2\]](#)

Phase 2 BEHOLD Study

The BEHOLD study was a Phase 2 trial that provided initial proof-of-concept for UBX1325 in patients with DME.[\[1\]](#)

Outcome Measure	Timepoint	UBX1325 (single injection)	Sham	p-value
Mean Change in BCVA (ETDRS letters) from Baseline	18 Weeks	+6.1	+1.1	0.0368

Table 2: Key Efficacy Outcome from the BEHOLD Phase 2 Study[1]

Safety and Tolerability

Across multiple clinical studies, UBX1325 has demonstrated a favorable safety and tolerability profile.[1][2] No cases of intraocular inflammation, retinal vein occlusion, endophthalmitis, or vasculitis have been reported.[1]

Future Directions

The promising results from the ASPIRE and BEHOLD studies suggest that UBX1325 has the potential to be a valuable addition to the treatment landscape for DME, particularly for patients who do not respond optimally to current therapies.[3] Further pivotal trials will be necessary to confirm these findings and support regulatory approval. UNITY Biotechnology is currently exploring strategic partnerships to advance the development of UBX1325.[2]

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